N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a cyclohex-1-en-1-yl ethyl group at the N1 position and a 4-(4-fluorophenyl)piperazine ethyl moiety at the N2 position. Oxalamides are known for their diverse applications, including flavor enhancement, antimicrobial activity, and modulation of enzymatic pathways .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYNFVKUJFDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Cyclohexene Intermediate: The initial step involves the preparation of the cyclohexene intermediate through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Attachment of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is often achieved by reacting the cyclohexene intermediate with 1-(4-fluorophenyl)piperazine under basic conditions.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically done by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Simpler amides or amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Investigated for its potential as a therapeutic agent, especially in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to changes in neurotransmitter release and uptake, which are critical in the treatment of various neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Functional Groups
The target compound shares the oxalamide backbone with several derivatives, differing in substituents that dictate biological activity and metabolic fate:
Key Observations :
- Unlike S336 and S5456, which feature pyridyl and methoxybenzyl groups for umami flavor enhancement, the target compound’s cyclohexene moiety may confer distinct lipophilicity, influencing bioavailability .
Toxicological and Metabolic Profiles
- 16.099) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million compared to human exposure levels (0.0002 µg/kg bw/day) . The target compound’s cyclohexene group may alter metabolic pathways, but oxalamides generally undergo hydrolysis to benign metabolites .
- CYP Interactions : While S5456 shows moderate CYP3A4 inhibition, EFSA concludes that oxalamides are unlikely to pose significant CYP risks at intended exposure levels .
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound with a complex structure that suggests potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclohexene moiety : This cyclic structure may influence the compound's interaction with biological targets.
- Oxalamide functional group : Known for its role in drug design, oxalamides can exhibit diverse biological activities.
- Piperazine derivative : The presence of a piperazine ring is often associated with neuroactive properties.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol.
Anticancer Properties
Preliminary studies indicate that compounds related to this compound exhibit significant anticancer activity. For instance, Mannich bases, a class of compounds that includes oxalamides, have been reported to possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | < 10 |
| Compound B | HepG2 (Liver) | < 10 |
| Compound C | WiDr (Colon) | < 5 |
These findings suggest that the oxalamide structure may enhance the compound's ability to inhibit cancer cell proliferation.
Neuroactive Effects
The piperazine component is particularly noteworthy due to its association with neuroactive properties. Research has shown that similar compounds can act as serotonin receptor modulators, which may be relevant for treating psychiatric disorders. The following table summarizes the neuroactive effects observed in related compounds:
| Compound | Receptor Target | Effect |
|---|---|---|
| Piperazine Derivative 1 | 5-HT1A | Agonist |
| Piperazine Derivative 2 | D2 | Antagonist |
| Piperazine Derivative 3 | H1 | Antihistaminic |
Anti-inflammatory Activity
Compounds with similar structural features have demonstrated anti-inflammatory effects. For example, studies indicate that derivatives containing thiophene and fluorophenyl groups exhibit significant inhibition of inflammatory pathways:
| Study | Activity Measured | Result |
|---|---|---|
| Study A | COX Inhibition | IC50 = 15 µM |
| Study B | TNF-alpha Reduction | Significant |
These results highlight the potential of this compound in managing inflammatory conditions.
Case Study 1: Anticancer Activity in Mice
In a recent study, researchers evaluated the anticancer efficacy of an oxalamide derivative in a mouse model of colon cancer. The compound was administered at varying doses, and tumor size was measured over four weeks. The results indicated a dose-dependent reduction in tumor growth, supporting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another study investigated the neuropharmacological effects of a piperazine-containing oxalamide on anxiety-like behavior in rodents. The compound showed significant anxiolytic properties at lower doses compared to controls, suggesting its therapeutic potential for anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
